molecular formula C19H27N5O5S B2700357 N-(3,4-dimethoxybenzyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide CAS No. 2034245-25-3

N-(3,4-dimethoxybenzyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide

Katalognummer: B2700357
CAS-Nummer: 2034245-25-3
Molekulargewicht: 437.52
InChI-Schlüssel: QOHKHUZZFVOXJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

"N-(3,4-dimethoxybenzyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide" is a heterocyclic compound featuring a 1,4-diazepane core substituted with a carboxamide group, a sulfonated 1-methylpyrazole moiety, and a 3,4-dimethoxybenzyl side chain.

Eigenschaften

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O5S/c1-22-14-16(13-21-22)30(26,27)24-8-4-7-23(9-10-24)19(25)20-12-15-5-6-17(28-2)18(11-15)29-3/h5-6,11,13-14H,4,7-10,12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHKHUZZFVOXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3,4-dimethoxybenzyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide, with the CAS number 2034245-25-3, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H27N5O5S
  • Molecular Weight : 437.52 g/mol
  • IUPAC Name : N-[(3,4-dimethoxyphenyl)methyl]-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The sulfonamide group is known for its ability to interact with enzymes and receptors, potentially modulating signaling pathways involved in cell growth and survival.

Anticancer Properties

Recent research has highlighted the anticancer potential of compounds similar to N-(3,4-dimethoxybenzyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide. For instance:

  • In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast (MDA-MB-468) and melanoma cells (A375) .
  • In vivo studies involving xenograft models demonstrated significant tumor growth suppression without severe toxicity .
CompoundCell LineIC50 (µM)Effect
Compound AMDA-MB-4682.577% tumor growth inhibition
Compound BA3750.5Induced apoptosis

Anti-inflammatory Effects

Compounds containing pyrazole and sulfonamide moieties have been reported to exhibit anti-inflammatory properties. This activity is believed to stem from their ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the efficacy of N-(3,4-dimethoxybenzyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide against various cancer cell lines. Results indicated that at concentrations as low as 2 µM, the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation .
  • Animal Model Research : In a mouse model of breast cancer, administration of the compound led to a 77% reduction in tumor size over a three-week treatment period without notable side effects such as weight loss or lethargy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s key structural elements include:

  • 1,4-Diazepane core : A seven-membered ring with two nitrogen atoms, offering conformational flexibility for receptor binding.
  • 3,4-Dimethoxybenzyl group : A lipophilic aromatic substituent that may improve blood-brain barrier penetration.

Comparable compounds from the literature include:

2.1.1. Compound 4g and 4h ()
  • Core structure : Benzodiazepine (4g) or benzo-oxazepine (4h) fused with coumarin and tetrazolyl groups.
  • Key differences: The target compound’s diazepane core lacks the aromatic fusion present in 4g/4h, reducing rigidity. Tetrazolyl groups in 4g/4h act as bioisosteres for carboxylic acids, whereas the sulfonamide in the target compound may favor different binding interactions.
2.1.2. Azaphosphinine Derivatives ()
  • Core structure : Benzo[e][1,4,2]azaphosphinine oxide with pyrazole substituents.
  • The ethoxy group in azaphosphinines may reduce lipophilicity compared to the dimethoxybenzyl group in the target compound .

Research Findings and Implications

  • Structural flexibility : The diazepane core may allow the target compound to adopt conformations suitable for diverse receptor interactions, unlike the rigid benzodiazepine/azaphosphinine frameworks .
  • Sulfonamide vs. tetrazolyl/phosphine oxide : Sulfonamides are associated with protease inhibition (e.g., HIV protease), whereas tetrazoles and phosphine oxides are linked to antioxidant or metal-chelating activities .
  • Dimethoxybenzyl group : This substituent could enhance CNS penetration compared to coumarin or ethoxy groups, aligning with trends in neuropharmacological agent design .

Q & A

Q. What are the key synthetic pathways for synthesizing N-(3,4-dimethoxybenzyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclocondensation : Formation of the 1,4-diazepane ring via condensation of appropriate diamines with carbonyl-containing precursors .
  • Sulfonation : Introduction of the sulfonyl group at the pyrazole-4-position using sulfonating agents like chlorosulfonic acid under controlled conditions .
  • Functionalization : Coupling of the dimethoxybenzyl group via nucleophilic substitution or amide bond formation, requiring anhydrous conditions and catalysts such as DCC (dicyclohexylcarbodiimide) . Key validation steps : Intermediate characterization via 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm structural integrity before proceeding to subsequent steps.

Q. How can researchers validate the purity and structural identity of this compound?

Use a combination of analytical techniques:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor byproducts .
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR for functional group confirmation; FT-IR to verify sulfonyl (S=O, ~1350 cm1^{-1}) and amide (C=O, ~1650 cm1^{-1}) stretches .
  • Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]+^+) and isotopic distribution .

Q. What are the primary challenges in crystallizing this compound for X-ray diffraction studies?

  • Solubility issues : The compound’s hydrophobic diazepane and sulfonyl groups may require mixed solvents (e.g., DCM:MeOH) for slow evaporation.
  • Disorder in the crystal lattice : The flexible 1,4-diazepane ring and methoxybenzyl substituents often lead to disordered structures, necessitating low-temperature (e.g., 100 K) data collection to minimize thermal motion .
  • Refinement strategies : Use SHELXL for anisotropic displacement parameter refinement and TWINLAW commands to handle twinning if observed .

Q. How can researchers design initial biological activity assays for this compound?

  • Target selection : Prioritize receptors/enzymes associated with diazepane and sulfonamide pharmacophores (e.g., GPCRs, carbonic anhydrases).
  • Assay conditions : Use fluorescence polarization or SPR (surface plasmon resonance) for binding affinity measurements at physiologically relevant pH (7.4) and temperature (37°C) .
  • Controls : Include known inhibitors (e.g., acetazolamide for sulfonamide-targeted enzymes) and vehicle-only samples to validate assay specificity .

Q. What safety protocols are critical when handling intermediates during synthesis?

  • Hazard assessment : Pyrazole-sulfonyl intermediates may be irritants; use fume hoods and PPE (gloves, goggles) .
  • Waste disposal : Segregate halogenated solvents (e.g., DCM) and sulfonating agents for specialized waste treatment .
  • Documentation : Maintain a lab notebook with detailed reaction conditions and safety incidents, as per institutional chemical hygiene plans .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during refinement?

  • Data collection : Ensure high-resolution (<1.0 Å) datasets to reduce noise. Use synchrotron sources if necessary .
  • Refinement constraints : Apply geometric restraints (e.g., DFIX, FLAT) in SHELXL for flexible moieties like the diazepane ring, guided by comparable structures in the Cambridge Structural Database .
  • Validation tools : Employ RIGU and DELU commands to check for overfitting and validate displacement parameters .

Q. What computational methods are suitable for probing the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina or Glide to model binding poses in protein active sites, parameterizing sulfonyl and amide groups with OPLS-AA force fields .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein hydrogen bonding .
  • QM/MM : Apply hybrid quantum mechanics/molecular mechanics to study electronic interactions (e.g., charge transfer) at the binding site .

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • DoE (Design of Experiments) : Use factorial design (e.g., 2k^k) to screen variables like temperature, solvent polarity, and catalyst loading. Analyze via ANOVA to identify significant factors .
  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonation) to improve heat dissipation and reproducibility .
  • In-line monitoring : Employ PAT (process analytical technology) tools like FT-IR probes to track reaction progress in real time .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?

  • Data reconciliation : Re-validate ligand protonation states (e.g., using MarvinSketch at pH 7.4) and solvation models (e.g., COSMO-RS) .
  • Experimental repeats : Perform dose-response curves in triplicate to rule out assay artifacts .
  • Meta-analysis : Cross-reference with structurally analogous compounds in ChEMBL or PubChem to identify trends in sulfonamide bioactivity .

Q. How can researchers characterize polymorphic forms of this compound?

  • PXRD : Compare experimental diffraction patterns with simulated data (Mercury software) to identify polymorphs .
  • DSC/TGA : Detect thermal transitions (melting points, decomposition) to distinguish crystalline vs. amorphous phases .
  • Solid-state NMR : Use 13C^{13}C-CP/MAS NMR to resolve differences in molecular packing and hydrogen bonding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.